2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
“2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a chemical compound. It belongs to a class of compounds known as phenoxy acetamide derivatives . These compounds have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of “this compound” includes a tosyl group, which is a univalent functional group with the chemical formula −SO2−C6H4−CH3 . It also contains a tetrahydroisoquinoline moiety .Scientific Research Applications
Structural Aspects and Properties
- Research has focused on the structural characterization of amide-containing isoquinoline derivatives, revealing insights into their crystalline and inclusion compound forms. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have demonstrated their ability to form gels or crystalline solids upon treatment with different mineral acids. These compounds exhibit enhanced fluorescence properties when forming host–guest complexes, which could be leveraged for developing fluorescent probes or materials (Karmakar et al., 2007).
Molecular Interactions and Therapeutic Potential
- The synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors, featuring isoquinoline derivatives with nitrogen heterocycles, have shown promise as potential therapeutic agents. These compounds have been evaluated for their ability to inhibit topoisomerase I and exhibit cytotoxicity against human cancer cell lines. The structural modifications, particularly the addition of nitrogen heterocycles, enhance their biological activity, suggesting their potential use in cancer therapy (Nagarajan et al., 2006).
Allelopathic Effects and Environmental Applications
- Phenolic compounds, including those structurally related to isoquinoline derivatives, have been studied for their allelopathic effects in natural and managed ecosystems. These compounds can impact crop yield and forest regeneration by influencing soil health and plant growth. Research into phenolic allelochemicals offers insights into developing natural herbicides or pesticides, leveraging the allelopathic potential of these compounds for sustainable agriculture and forestry management (Li et al., 2010).
Microbial Transformation and Biological Activity
- Studies on the microbial transformation of isoquinoline alkaloids have elucidated the metabolic pathways leading to various metabolites with potential anti-inflammatory, antimicrobial, cytotoxicity, and anticancer activities. This research underscores the biotransformation capabilities of microorganisms in generating biologically active compounds from isoquinoline derivatives, highlighting their potential in drug discovery and development (El-Aasr et al., 2021).
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-11-23(12-8-18)31(28,29)26-14-13-19-9-10-21(15-20(19)16-26)25-24(27)17-30-22-5-3-2-4-6-22/h2-12,15H,13-14,16-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOIJMYKXHSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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